6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Overview
Description
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a chlorinated aniline group attached to a cyclohexa-1,3,5-triene ring, which is further substituted with a carboxylic acid group. The compound is isotopically labeled with carbon-13 at all six positions of the cyclohexa-1,3,5-triene ring, making it useful in various scientific studies, particularly in tracing and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with isotopically labeled benzene (1,2,3,4,5,6-13C6) and 3-chloro-2-methylaniline.
Formation of the Intermediate: The initial step involves the nitration of isotopically labeled benzene to form 1,2,3,4,5,6-13C6-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 1,2,3,4,5,6-13C6-aniline.
Coupling Reaction: The 1,2,3,4,5,6-13C6-aniline undergoes a coupling reaction with 3-chloro-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorinated aniline group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The isotopically labeled compound is valuable in mechanistic studies, allowing researchers to trace the movement of carbon atoms through various chemical reactions. It is also used in the study of reaction kinetics and pathways.
Biology
In biological research, the compound can be used to study metabolic pathways and enzyme mechanisms, particularly those involving aromatic amino acids and their derivatives.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for more complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize aromatic structures. The chlorinated aniline group can form hydrogen bonds and hydrophobic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: 2-(3-chloro-2-methylanilino)benzoic acid, which shares a similar aniline structure but lacks the isotopic labeling.
Diclofenac: 2-(2,6-dichloroanilino)phenylacetic acid, another non-steroidal anti-inflammatory drug with a similar aniline moiety.
Uniqueness
The isotopic labeling of 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid makes it unique for tracing studies and mechanistic investigations. This feature is not present in similar compounds like tolfenamic acid or diclofenac, which are used primarily for their therapeutic effects rather than research applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2+1,3+1,5+1,7+1,10+1,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-CDLMHYHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016147 | |
Record name | Tolfenamic acid-(benzoic ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420043-61-3 | |
Record name | Tolfenamic acid-(benzoic ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1420043-61-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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